Product packaging for Kulokekahilide-1(Cat. No.:)

Kulokekahilide-1

Cat. No.: B1251483
M. Wt: 955.2 g/mol
InChI Key: HEQFVTIDWBACAH-MGRSABLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kulokekahilide-1 is a cytotoxic depsipeptide isolated from the cephalaspidean mollusk Philinopsis speciosa . This compound is of significant interest in natural product and oncology research due to its distinct structure and potent biological activity. Its structure features two unusual amino acids, 4-phenylvaline and 3-amino-2-methylhexanoic acid, with the absolute stereochemistry determined through advanced analytical methods including Marfey analysis and chiral HPLC . In bioactivity assays, this compound has demonstrated cytotoxicity against P388 murine leukemia cells with an IC50 value of 2.1 µg/mL . This potent activity makes it a valuable reference compound for researchers studying the mechanisms of cell death and the potential of marine-derived peptides in anticancer drug discovery . Marine peptides, as a class, have been shown to induce cell death through various mechanisms, including apoptosis, affecting the tubulin-microtubule equilibrium, and inhibiting angiogenesis . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H74N6O10 B1251483 Kulokekahilide-1

Properties

Molecular Formula

C53H74N6O10

Molecular Weight

955.2 g/mol

IUPAC Name

(3S,6S,12R,15S,18S,24S,27R,28R,31S)-24-benzyl-13,27-dimethyl-3-[(2R)-1-phenylpropan-2-yl]-12,15-di(propan-2-yl)-28-propyl-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.06,10.018,22]tetratriacontane-2,5,11,14,17,23,26,30-octone

InChI

InChI=1S/C53H74N6O10/c1-9-19-38-35(7)52(66)68-42(31-37-22-14-11-15-23-37)48(62)59-29-18-26-41(59)53(67)69-45(33(4)5)51(65)56(8)44(32(2)3)50(64)58-28-17-25-40(58)47(61)55-43(34(6)30-36-20-12-10-13-21-36)49(63)57-27-16-24-39(57)46(60)54-38/h10-15,20-23,32-35,38-45H,9,16-19,24-31H2,1-8H3,(H,54,60)(H,55,61)/t34-,35-,38-,39+,40+,41+,42+,43+,44-,45+/m1/s1

InChI Key

HEQFVTIDWBACAH-MGRSABLUSA-N

Isomeric SMILES

CCC[C@@H]1[C@H](C(=O)O[C@H](C(=O)N2CCC[C@H]2C(=O)O[C@H](C(=O)N([C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)[C@H](C)CC5=CC=CC=C5)C(C)C)C)C(C)C)CC6=CC=CC=C6)C

Canonical SMILES

CCCC1C(C(=O)OC(C(=O)N2CCCC2C(=O)OC(C(=O)N(C(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC5=CC=CC=C5)C(C)C)C)C(C)C)CC6=CC=CC=C6)C

Synonyms

kulokekahilide-1

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation of Kulokekahilide 1

Structural Characterization Techniques The structural elucidation of Kulokekahilide-1 involves the application of various spectroscopic and chemical techniques to determine its complex molecular architecture, including connectivity, geometry, and stereochemistry.nih.govresearchgate.netcapes.gov.brmolaid.comwisdomlib.orgSpectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY, HSQC, and HMBC) and Mass Spectrometry (MS), is paramount in determining the planar structure and identifying key functional groups and fragments.nih.govresearchgate.netcapes.gov.brmdpi.commolaid.comwisdomlib.orgmdpi.comChemical degradation can provide smaller fragments that are easier to analyze, aiding in piecing together the complete structure.nih.govresearchgate.netcapes.gov.brmolaid.comDetermining the absolute stereochemistry, which is vital for understanding the compound's biological activity, often involves methods like Marfey analysis for amino acids and chiral HPLC analysis for hydroxy acids.nih.govresearchgate.netcapes.gov.brThe synthesis of stereoisomers of constituent unusual amino acids, such as 4-phenylvaline and 3-amino-2-methylhexanoic acid, can be necessary for comparison and confirmation during stereochemical analysis.nih.govresearchgate.netcapes.gov.br

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Gross Structure Elucidation

Spectroscopic analysis played a crucial role in determining the gross structure of this compound. acs.orgcapes.gov.brnih.govlookchem.comresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools in the structure elucidation of organic compounds, including complex natural products like depsipeptides. institut-kuhlmann.dergu.ac.ukfrontiersin.orgacdlabs.comarxiv.org NMR spectroscopy provides detailed information about the connectivity of atoms and the types of functional groups present in a molecule, through analysis of chemical shifts, coupling constants, and correlations observed in 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC). rgu.ac.ukfrontiersin.orgmdpi.comnd.edu Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and identifying substructures. institut-kuhlmann.dergu.ac.ukfrontiersin.org The planar structure of related depsipeptides has been elucidated based on extensive 1D and 2D NMR and HRMS data. mdpi.com

Chemical Degradation Studies for Constituent Identification

Chemical degradation studies were employed to break down this compound into smaller, identifiable components. acs.orgcapes.gov.brnih.govlookchem.comresearchgate.net This approach is often necessary to determine the sequence of amino acid and hydroxy acid residues within the peptide chain, especially in cyclic or complex depsipeptides. Chemical degradation, followed by analysis of the resulting fragments, helps to confirm the connectivity established by spectroscopic methods and to identify the individual building blocks. si.eduacs.org

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry of the chiral centers in this compound was a critical step in its full structural characterization. acs.orgcapes.gov.brnih.govlookchem.comresearchgate.net This involved specific analytical techniques and synthetic efforts.

Marfey Analysis of Amino Acid Constituents

Marfey analysis is a common method used to determine the absolute stereochemistry of amino acids. acs.orgcapes.gov.brnih.govlookchem.comresearchgate.netnie.edu.sg This technique involves derivatizing the amino acids with a chiral reagent, such as Marfey's reagent, to form diastereomers. These diastereomers can then be separated and analyzed by HPLC, and their stereochemistry is assigned by comparing their retention times to those of similarly derivatized amino acid standards of known configuration. acs.orgnie.edu.sg Marfey analysis was used to determine the stereochemistry of the proteinogenic and unusual amino acids present in this compound. acs.org For instance, it was used to determine the stereochemistry of D-MeVal, L-Pro residues, and the unusual amino acids like 4-phenylvaline and 3-amino-2-methylhexanoic acid. acs.org

Chiral HPLC Analysis of Hydroxy Acid Constituents

Chiral HPLC analysis was utilized to determine the absolute stereochemistry of the hydroxy acid constituents of this compound. acs.orgcapes.gov.brnih.govlookchem.comresearchgate.netnie.edu.sg Similar to Marfey analysis for amino acids, chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. scispace.comphenomenex.comdujps.cominnovareacademics.in By comparing the retention times of the hydroxy acids from this compound hydrolysates with those of authentic standards with known configurations, their absolute stereochemistry could be assigned. acs.orgnie.edu.sg This method was used to determine the stereochemistry of hydroxy acids such as L-phenyllactic acid and S-2-hydroxy-3-methylbutyric acid in this compound. acs.org

Synthesis of Stereoisomers for Configurational Assignment

For the unusual amino and hydroxy acids present in this compound, where authentic standards might not be readily available, the synthesis of all possible stereoisomers was necessary for definitive configurational assignment. acs.orgcapes.gov.brnih.govlookchem.comresearchgate.net Synthesizing all stereoisomers allowed for direct comparison (e.g., by co-injection in chiral HPLC or through Marfey analysis) with the corresponding residues obtained from the degradation of this compound, thereby enabling the unambiguous determination of their absolute configurations. acs.org For example, all four stereoisomers of 4-phenylvaline and 3-amino-2-methylhexanoic acid were synthesized for use in Marfey analysis. acs.org

Identification of Unusual Amino Acid and Hydroxy Acid Residues

This compound is notable for containing unusual amino acid and hydroxy acid residues that are not commonly found in proteins. capes.gov.brlookchem.comresearchgate.netsi.edu Specifically, it contains 4-phenylvaline and 3-amino-2-methylhexanoic acid. acs.orgcapes.gov.brnih.govmdpi.comresearchgate.netnih.gov These unusual building blocks contribute to the unique structure and properties of this compound. The identification of these residues was achieved through the combination of spectroscopic analysis, chemical degradation, and comparison with synthesized standards. acs.orgsi.edu The presence of β-amino acid residues like 3-amino-2-methylhexanoic acid is a characteristic feature found in some natural products. psu.edu

Biosynthetic Hypotheses and Pathways for Kulokekahilide 1

Proposed Biosynthetic Origin of Cyclic Depsipeptides from Marine Mollusks

Marine mollusks are known sources of a wide variety of bioactive metabolites. nih.govresearchgate.net While some of these compounds may be obtained from their diet, many are believed to be biosynthesized de novo by the mollusks themselves or, more commonly, by symbiotic microorganisms associated with them. nih.govresearchgate.net This symbiotic relationship is a significant source of novel natural products in the marine environment. nih.gov Cyclic depsipeptides, such as Kulokekahilide-1, are frequently found in marine organisms, including mollusks, and their production is often linked to microbial symbionts. nih.govencyclopedia.pub

Involvement of Non-Ribosomal Peptide Synthetases (NRPSs) in Analogous Biosynthesis

Non-ribosomal peptides (NRPs), including cyclic depsipeptides, are biosynthesized by large, multi-modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govencyclopedia.pubfrontiersin.orguni-muenster.de Unlike ribosomal peptide synthesis, NRPSs operate independently of mRNA templates and can incorporate a wide range of proteinogenic and non-proteinogenic amino acids, as well as hydroxy acids and fatty acids, into the growing peptide chain. nih.govencyclopedia.pubfrontiersin.orguni-muenster.denih.govresearchgate.net

NRPS enzymes function like an assembly line, with each module typically responsible for the incorporation of one building block (amino acid or hydroxy acid) into the peptide. nih.govencyclopedia.pubuni-muenster.defrontiersin.org Each standard elongation module generally contains several domains, including an adenylation (A) domain for substrate recognition and activation, a thiolation (T or PCP) domain for carrying the activated substrate, and a condensation (C) domain for peptide bond formation. nih.govencyclopedia.pubuni-muenster.deresearchgate.netmdpi.com The order and number of these modules and domains within the NRPS determine the sequence and structure of the resulting peptide. nih.govencyclopedia.pub The presence of ester bonds characteristic of depsipeptides is facilitated by the incorporation of hydroxy acids into the NRPS assembly line, often followed by a terminal thioesterase (Te) domain that catalyzes cyclization through lactonization. uni-muenster.de

Given the peptide-like structure and the presence of unusual amino and hydroxy acid residues in this compound, its biosynthesis is strongly hypothesized to involve an NRPS or a hybrid NRPS-polyketide synthase (PKS) system. nih.govencyclopedia.pubebi.ac.uk

Challenges and Future Directions in Biosynthesis Elucidation for this compound

Elucidating the precise biosynthetic pathway for this compound presents several challenges, primarily due to the complex nature of marine symbiotic systems and the technical difficulties in studying the responsible enzymatic machinery.

Identification of the True Producer (e.g., Associated Microorganisms)

A major hurdle in understanding the biosynthesis of marine natural products isolated from invertebrates like mollusks is definitively identifying the organism responsible for their production. nih.govresearchgate.netnih.gov While this compound was found in Philinopsis speciosa, the actual biosynthetic machinery is likely located within symbiotic microorganisms associated with the mollusk, such as bacteria or fungi. nih.govresearchgate.netfrontiersin.org Isolating and culturing these specific symbionts can be challenging, hindering direct genetic and biochemical studies.

Application of Metagenomics for Gene Cluster Discovery

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful approach to overcome the limitations of culturing symbiotic microorganisms. nih.govmdpi.comresearchgate.net By sequencing the collective DNA from the mollusk and its associated microbial community, researchers can search for biosynthetic gene clusters (BGCs) that potentially encode the enzymes responsible for this compound synthesis, such as NRPS and PKS genes. nih.govmdpi.comnih.govresearchgate.net This culture-independent method allows access to the genetic potential of uncultured or difficult-to-culture symbionts. researchgate.net Identifying BGCs with modules corresponding to the known building blocks of this compound would provide strong evidence for the producer organism and the initial steps of the biosynthetic pathway.

Heterologous Expression Approaches for Biosynthetic Pathway Investigation

Once potential BGCs are identified through metagenomics or other methods, heterologous expression becomes a crucial tool for confirming their role in this compound biosynthesis and for studying the function of individual biosynthetic enzymes. wikipedia.orgescholarship.orgnih.govfrontiersin.orgnih.gov This technique involves cloning the candidate BGCs or individual genes into a more genetically tractable host organism (e.g., E. coli, Aspergillus oryzae, yeast) that does not naturally produce the compound. wikipedia.orgescholarship.orgnih.govnih.gov Successful production of this compound or intermediate products in the heterologous host confirms that the cloned genes are indeed responsible for the biosynthesis. escholarship.orgnih.gov Heterologous expression also allows for the manipulation of the pathway genes to investigate the function of specific domains or modules within the NRPS and to potentially produce structural analogs for further study. escholarship.org

Synthetic Methodologies for Kulokekahilide 1 and Structural Analogs

Total Synthesis Strategies for Kulokekahilide-1 or Closely Related Kulokekahilide-2

While a dedicated total synthesis of this compound has not been extensively reported, the synthetic strategies developed for Kulokekahilide-2 serve as the primary blueprint for this family of molecules. These syntheses navigate the complexities of constructing a 26-membered macrocycle containing both ester and amide linkages.

In the context of Kulokekahilide-2, a typical convergent strategy involves the synthesis of two or three major fragments:

A polyketide chain containing the α,β-dihydroxy acid moiety.

A peptide fragment containing the sequence of amino acids.

The unique N-methylated amino acid, which can be part of the peptide fragment or synthesized separately.

These fragments are synthesized and purified independently before being linked together to form a linear seco-acid precursor, which is then cyclized to form the final macrocycle.

The culminating step in the synthesis of Kulokekahilide-2 is the macrocyclization of the linear precursor. This critical ring-closing reaction can be achieved by forming either the ester bond (macrolactonization) or one of the amide bonds (macrolactamization). The choice of cyclization site is a key strategic decision that depends on the stability of the precursor and the anticipated efficiency of the ring-closing reaction.

Macrolactonization: This is a frequently employed strategy for forming the macrocyclic ester linkage. The reaction involves the intramolecular esterification of a seco-acid, a linear molecule containing a terminal carboxylic acid and a terminal hydroxyl group. To overcome the entropic barrier of forming a large ring, specific coupling reagents are used under high-dilution conditions. Commonly used methods that have been applied to the synthesis of complex macrolides include:

Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride.

Shiina Macrolactonization: Employs 2-methyl-6-nitrobenzoic anhydride (MNBA) as a dehydrating condensation agent. nih.gov

Mukaiyama Macrolactonization: Uses salts like 2-chloro-1-methylpyridinium iodide to activate the carboxylic acid. univ-amu.fr

Macrolactamization: This alternative strategy involves the formation of an amide bond to close the ring. While often efficient, a potential side reaction in peptide-like precursors is the formation of smaller, more stable diketopiperazines if the cyclization precursor is not carefully designed. nih.gov

In reported syntheses of aurilide-family depsipeptides, macrolactonization is a common and effective strategy for the final ring closure.

This compound contains several chiral centers, including two unusual amino acids: (2S,3R,4S)-3-amino-2-methylhexanoic acid and (2S,4R)-4-phenylvaline. nih.gov The stereocontrolled synthesis of these non-proteinogenic amino acids is a critical aspect of the total synthesis.

For the synthesis of the 3-amino-2-methylhexanoic acid unit, Evans's asymmetric alkylation methodology is a powerful tool. nih.gov This method uses a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate, allowing for the precise installation of the two contiguous stereocenters.

The synthesis of 4-phenylvaline has been accomplished using a Heck reaction to form the key carbon-phenyl bond. nih.gov The absolute stereochemistry is often established by synthesizing all possible stereoisomers and comparing their properties to the degradation products of the natural material, a process confirmed by Marfey's analysis. nih.gov

Table 2: Methods for Chiral Building Block Synthesis

Building Block Key Synthetic Method Description
3-amino-2-methylhexanoic acid Evans's Asymmetric Alkylation A chiral auxiliary (oxazolidinone) is used to control the stereochemistry of an enolate alkylation, setting the C2 and C3 stereocenters. nih.govnih.gov

The unambiguous determination of the absolute and relative stereochemistry of complex natural products is a significant challenge. Total synthesis is the ultimate tool for structural verification. nih.gov In the initial characterization of this compound, a key challenge was determining the absolute stereochemistry of its unusual amino acid components. nih.gov

To solve this, a definitive approach was undertaken whereby all four possible stereoisomers of 3-amino-2-methylhexanoic acid and 4-phenylvaline were independently synthesized. nih.gov The synthetic isomers were then compared with the amino acids obtained from the hydrolysis of the natural this compound using chiral HPLC and Marfey's method. This rigorous comparison allowed for the unambiguous assignment of the stereochemistry within the natural product. nih.gov Such challenges highlight the synergy between synthetic chemistry and natural product characterization, where synthesis provides the necessary reference compounds to solve complex structural puzzles. rijournals.com

Chemical Derivatization and Analog Synthesis

The synthesis of analogs and derivatives of Kulokekahilide-2 has been a key strategy for understanding how its structure relates to its potent cytotoxic activity.

Structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule and evaluating the effect of these changes on biological activity. For Kulokekahilide-2, SAR studies have provided crucial insights into the pharmacophore—the essential features required for its cytotoxicity. nih.gov

Key findings from SAR studies on Kulokekahilide-2 include:

Macrocycle Integrity: The cyclic structure is essential for activity. Acyclic (ring-opened) versions of the molecule show a dramatic loss of cytotoxicity, indicating that a pre-organized conformation is necessary for target binding. nih.gov

Chirality at Alanine (B10760859) (Position 21): The stereochemistry of the alanine residue is critical. Inverting the natural L-alanine at position 21 to a D-alanine results in a significant decrease in cytotoxic potency. nih.gov

Modification of the N-Me-Phe Residue: The N-methyl-phenylalanine unit has been identified as a site amenable to modification. Adding a halogen atom (e.g., fluorine, chlorine, or bromine) at the para position of the phenyl ring was found to remarkably increase cytotoxicity against several human cancer cell lines. nih.gov

These results suggest that future efforts to develop Kulokekahilide-based anticancer agents could focus on modifying the N-Me-Phe residue while preserving the core macrocyclic structure and the natural stereochemistry at other key positions. nih.gov

Table 3: Structure-Activity Relationship Data for Kulokekahilide-2 Analogs

Compound/Analog Modification from Kulokekahilide-2 Cytotoxicity (IC₅₀ in µM) vs. K562 Cells
Kulokekahilide-2 Natural Product 0.0031
Seco-Kulokekahilide-2 Acyclic (ester bond hydrolyzed) >10
[D-Ala²¹]-Kulokekahilide-2 L-Ala at position 21 inverted to D-Ala 0.21
[Phe(4-F)²⁴]-Kulokekahilide-2 para-Fluoro substitution on N-Me-Phe 0.0019
[Phe(4-Cl)²⁴]-Kulokekahilide-2 para-Chloro substitution on N-Me-Phe 0.0014
[Phe(4-Br)²⁴]-Kulokekahilide-2 para-Bromo substitution on N-Me-Phe 0.0016

(Data adapted from studies on human cancer cell lines) nih.gov

Incorporation of Isotopic Labels for Mechanistic Studies (e.g., Carbon-11 labeling)

Detailed information regarding the incorporation of isotopic labels, such as Carbon-11, specifically for mechanistic studies of this compound is not extensively available in the current body of scientific literature. While isotopic labeling is a powerful technique for elucidating biosynthetic pathways and reaction mechanisms, published research has primarily focused on the related compound, Kulokekahilide-2.

For Kulokekahilide-2, researchers have successfully synthesized a 11C-labeled C(1)-C(10) partial structure. This was achieved through a combination of olefin cross-metathesis and a rapid, palladium(0)-mediated C-[11C]methylation. This approach highlights a viable strategy for introducing a positron-emitting isotope into the molecular framework, which would be invaluable for positron emission tomography (PET) studies. However, direct application and detailed mechanistic investigations using such labeled compounds for this compound have not been reported.

Development of Efficient Synthetic Protocols

The complex structure of this compound, which includes non-standard amino acids, has driven the development and application of efficient and stereoselective synthetic methods.

Solid-Phase Peptide Synthesis Adaptations

Currently, there is a lack of specific published data on the adaptation of solid-phase peptide synthesis (SPPS) for the total synthesis of this compound. SPPS is a cornerstone of modern peptide synthesis, offering advantages in terms of efficiency and purification. The synthesis of a complex cyclic depsipeptide like this compound on a solid support would require significant optimization. This would involve the selection of appropriate resins, linkers, and coupling reagents to accommodate the sterically hindered and unusual amino acid residues present in the this compound backbone. While the general principles of SPPS are well-established, their specific application to this compound remains an area for future research and publication.

Advanced Coupling Reagents and Catalysis

The total synthesis of this compound and its components has relied on a number of advanced chemical reactions, particularly for the construction of its unique amino acid residues.

The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction, has been instrumental in the synthesis of the unusual amino acid, 4-phenylvaline, a component of this compound. nih.gov This reaction allows for the coupling of an aryl halide with an alkene, providing a powerful tool for creating the substituted valine derivative required for the total synthesis.

Evans's method , which utilizes chiral oxazolidinone auxiliaries, has been employed to control the stereochemistry during the synthesis of another non-standard amino acid found in this compound, 3-amino-2-methylhexanoic acid. nih.gov This methodology enables the asymmetric alkylation of an enolate, establishing the desired stereocenters in the amino acid precursor with high precision.

While olefin cross-metathesis and other Pd(0)-mediated reactions are powerful tools in the synthesis of complex natural products, their specific application in the total synthesis of this compound has not been detailed in published literature. These methods have been used in the synthesis of fragments of the related compound, Kulokekahilide-2, suggesting their potential utility in future synthetic efforts toward this compound.

Below is an interactive data table summarizing the application of these advanced coupling reactions in the synthesis of this compound's components.

ReactionApplication in this compound SynthesisKey Transformation
Heck Reaction Synthesis of 4-phenylvaline precursorFormation of a carbon-carbon bond between an aryl group and an alkene.
Evans's Method Synthesis of 3-amino-2-methylhexanoic acid precursorAsymmetric alkylation to control stereochemistry.
Olefin Cross-Metathesis Not explicitly reported for this compoundPotential for carbon-carbon double bond formation and fragment coupling.
Other Pd(0)-mediated reactions Not explicitly reported for this compoundPotential for various cross-coupling reactions.

Molecular and Cellular Activity Studies of Kulokekahilide 1

In vitro Cellular Activity Profiling

In vitro studies have been instrumental in characterizing the cellular activity profile of Kulokekahilide-1, with a significant focus on its cytotoxic effects.

Cytotoxicity Studies in Murine Cell Models (e.g., P388 leukemia cells)

This compound has demonstrated cytotoxic activity against murine leukemia cell lines. Specifically, studies using P388 murine leukemia cells have reported an IC50 value of approximately 2.1 to 2.2 µg/mL for this compound. nih.govcapes.gov.brnih.govmdpi.commdpi.commolaid.comlookchem.comvliz.bespringermedizin.de This indicates that this compound can inhibit the growth of these cells at micromolar concentrations.

Comparative Cytotoxicity with Kulokekahilide-2 and Other Cyclic Depsipeptides

When compared to Kulokekahilide-2, a related cyclic depsipeptide isolated from the same source, this compound is significantly less potent in terms of cytotoxicity. encyclopedia.pubmdpi.commdpi.comvliz.be Kulokekahide-2 has shown much lower IC50 values in the nanomolar range against P388 cells (4.2 nM) and other human cancer cell lines such as SK-OV-3 (human ovarian cancer), MDA-MB-435 (human breast cancer), and A-10 (rat myoblast) cells, with IC50 values of 7.5, 14.6, and 59.1 nM, respectively. encyclopedia.pubmdpi.comvliz.bemdpi.comnih.gov This highlights a considerable difference in the cytotoxic potency between the two closely related compounds.

Comparisons with other cyclic depsipeptides also reveal varying degrees of cytotoxicity. For instance, Lagunamide A, another cytotoxic cyclic depsipeptide, has shown IC50 values ranging from 1.6 nM to 6.4 nM across a panel of cancer cell lines including P388, A549, PC3, HCT8, and SK-OV3, indicating higher potency than this compound. mdpi.com Other cyclic depsipeptides like the aurilide family members and kahalalide F and its analogues also exhibit potent cytotoxic activities against various cancer cell lines, often in the nanomolar range. encyclopedia.pubmdpi.commdpi.comontosight.aimdpi.comadvancedchemtech.comresearchgate.netnih.govnih.govmdpi.commdpi.com

The following table summarizes some of the cytotoxicity data:

CompoundCell LineIC50 ValueReference
This compoundP388 leukemia~2.1-2.2 µg/mL nih.govcapes.gov.brnih.govmdpi.commdpi.commolaid.comlookchem.comvliz.bespringermedizin.de
Kulokekahilide-2P388 leukemia4.2 nM encyclopedia.pubmdpi.comvliz.bemdpi.comnih.gov
Kulokekahilide-2SK-OV-37.5 nM encyclopedia.pubmdpi.commdpi.comnih.gov
Kulokekahilide-2MDA-MB-43514.6 nM encyclopedia.pubmdpi.commdpi.comnih.gov
Kulokekahilide-2A-1059.1 nM encyclopedia.pubmdpi.commdpi.comnih.gov
Lagunamide AP3881.6 - 6.4 nM mdpi.com
Kahalalide FMCF70.22 µM encyclopedia.pubmdpi.com
Kahalalide R1MCF70.14 µM encyclopedia.pubmdpi.com
Kahalalide R1L1578Y lymphoma4.26 nM encyclopedia.pubmdpi.com

Investigations into Cellular Mechanisms of Action (Non-Clinical Focus)

While the precise cellular mechanism of action for this compound is not extensively detailed in the provided search results, some preliminary insights can be drawn, particularly in relation to its more potent analogue, Kulokekahilide-2, and through studies of related compounds.

Preliminary Insights from COMPARE Analysis for Kulokekahilide-2

Preliminary insights into the potential mechanism of action for Kulokekahilide-2, which may offer some clues for this compound due to their structural similarity, have been suggested by NCI COMPARE analysis. This analysis indicated that the mechanism of action of Kulokekahilide-2 appeared to be different from that of conventional anticancer agents such as aurilide, palauamide, and lagunamide A. encyclopedia.pubnih.govsemanticscholar.org This suggests that Kulokekahilide-2, and potentially this compound, may exert their cytotoxic effects through novel pathways distinct from those targeted by these known agents.

Exploration of Potential Cellular Targets (e.g., Protein Interactions, Pathways) based on Analogue Studies

Exploration of potential cellular targets for this compound can be indirectly informed by studies on its analogues and other related cyclic depsipeptides. For instance, studies on lagunamides, which are structurally related to the aurilide-class molecules including Kulokekahilide-2, suggest that their cytotoxic effects might operate via the intrinsic apoptotic pathway, potentially involving mitochondrial mediated apoptosis. mdpi.com Overexpression of Mcl-1, an anti-apoptotic protein, was shown to partly rescue cells from lagunamide A-induced apoptosis, indicating a potential interaction with Bcl-2 family proteins. mdpi.com While this doesn't directly confirm the target for this compound, it suggests that related depsipeptides can induce apoptosis through mitochondrial pathways. Further research on this compound's specific interactions with proteins and its effects on cellular pathways would be necessary to elucidate its mechanism of action.

Studies on Cellular Responses (e.g., Morphological Changes, Cell Cycle Effects)

Studies on cellular responses to this compound are limited in the provided search results. However, related cyclic depsipeptides have been shown to induce morphological changes and affect the cell cycle in cancer cells. For example, lagunamide A caused morphological changes such as blebbing and cell shrinkage in cancer cells. researchgate.net Alterations in cell cycle progression, such as G1 arrest, are also known cellular responses to various cytotoxic agents and DNA damage. nih.govresearchgate.net While direct studies on this compound's impact on cell morphology and cell cycle were not prominently found, these types of cellular responses are common indicators of cytotoxic activity and potential mechanisms of action for this class of compounds.

Role of Structural Features in Cellular Potency (Prelude to SAR)

Studies exploring the structure-activity relationships (SAR) of this compound and related compounds, particularly kulokekahilide-2, provide insights into the structural features critical for their cellular potency. This compound is reported to be moderately cytotoxic, while kulokekahilide-2 is significantly more potent. vliz.be Kulokekahilide-2, also isolated from Philinopsis speciosa, exhibits potent cytotoxicity against various cell lines, including P388, human ovarian cancer (SK-OV-3), human breast cancer (MDA-MB-435), and rat myoblast (A-10) cells, with IC50 values in the nanomolar range. encyclopedia.pubnih.govacs.org This difference in potency between this compound and kulokekahilide-2 highlights the importance of structural variations between these two closely related depsipeptides.

This compound contains two unusual amino acids: 4-phenylvaline and 3-amino-2-methylhexanoic acid. nih.gov The structure of kulokekahilide-2 is a 26-membered cyclic depsipeptide composed of five amino acids (D-Ala, L-Ile, MeGly, D-MePhe, L-Ala) and two hydroxy acids (D-2-hydroxyisocaproic acid and a trimethyl dihydroxy decadienoic acid). scirp.org

Research on synthetic derivatives of kulokekahilide-2 has further elucidated key structural requirements for cytotoxic activity. These studies indicate that the cyclic structure of the depsipeptide is important for its cytotoxic property. nih.gov Furthermore, the chirality at the 21 position in the alanine (B10760859) residue of kulokekahilide-2 has been shown to be crucial for its potent cytotoxicity. nih.govmdpi.com Modifications, such as the addition of a halogen at the para position of the phenyl group in the 24-D-MePhe residue, can significantly increase cytotoxicity in human cancer cells. nih.gov These findings suggest that while the cyclic nature and specific stereocenters are vital for activity, certain substitutions can enhance potency, providing a basis for the rational design of more potent analogs.

Comparative studies with other aurilide-class depsipeptides, such as odoamide, also shed light on the structural determinants of activity. Odoamide, a cyclic depsipeptide with a 26-membered macrocycle, shares structural similarities with aurilide and kulokekahilide-2. nih.gov SAR studies on odoamide derivatives revealed that the configurations of specific amino acid residues are essential for potent cytotoxicity. nih.gov The arrangement of stereochemical configurations in an odoamide epimer that mirrors that of kulokekahilide-2 resulted in more potent bioactivity compared to natural odoamide, suggesting that the stereochemical arrangement found in kulokekahilide-2 is particularly favorable for high potency within this class of compounds. nih.gov

The observed differences in potency between this compound and kulokekahilide-2, coupled with the SAR data from kulokekahilide-2 derivatives and related depsipeptides, underscore the critical role of specific amino acid composition, stereochemistry, macrocycle size, and the presence and position of certain functional groups in determining the cellular potency of these marine natural products.

CompoundSource OrganismIC50 (P388 cells)Other ActivitiesReference
This compoundPhilinopsis speciosa~2 µM (2.1 µg/mL)Moderate cytotoxicity nih.govvliz.be
Kulokekahilide-2Philinopsis speciosa4.2 nMHigh potency, cytotoxic against SK-OV-3, MDA-MB-435, A-10 encyclopedia.pubnih.govvliz.be

Note: IC50 values can vary depending on the specific assay conditions and cell line used. The values presented here are indicative of the relative potencies discussed in the literature.

Advanced Methodologies and Techniques in Kulokekahilide 1 Research

Analytical Methodologies for Complex Natural Product Analysis

The structural complexity of Kulokekahilide-1, containing unusual amino acids such as 4-phenylvaline and 3-amino-2-methylhexanoic acid, requires high-resolution analytical techniques for complete characterization. nih.govcapes.gov.br

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a crucial tool in the analysis of complex natural products, providing accurate mass measurements that allow for the determination of elemental composition. bioanalysis-zone.comescholarship.org In the context of this compound, HRMS is used to confirm the molecular formula and to analyze fragments generated during tandem mass spectrometry (MS/MS) experiments, which aids in piecing together the sequence of amino and hydroxy acid residues within the depsipeptide structure. nih.govdntb.gov.ua HRMS offers greater specificity compared to conventional mass spectrometry by measuring the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced two-dimensional (2D) techniques, is indispensable for the detailed structural elucidation of this compound. nih.govcapes.gov.brresearchgate.net 2D NMR experiments provide information about the connectivity and spatial arrangement of atoms within the molecule. mnstate.edu

Key 2D NMR techniques applied in natural product research include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing spin systems. mnstate.edu

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of carbon signals. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing information about connectivity across quaternary carbons or heteroatoms. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are spatially close to each other, regardless of bond connectivity. ox.ac.uklancaster.ac.uk NOESY experiments are particularly valuable for determining the relative stereochemistry and conformation of flexible molecules like depsipeptides. ox.ac.uklancaster.ac.uk

The application of these advanced NMR methods allows researchers to assign all the proton and carbon signals and to establish the complete planar structure and relative stereochemistry of this compound. nih.govcapes.gov.br

Chiral Separation Techniques (e.g., HPLC)

Determining the absolute stereochemistry of the constituent amino and hydroxy acids in this compound is critical due to the presence of multiple chiral centers. nih.govcapes.gov.br Chiral separation techniques, such as Chiral High-Performance Liquid Chromatography (HPLC), are employed for this purpose. nih.govcapes.gov.bruni.lu

Chiral HPLC utilizes a chiral stationary phase that can differentiate between enantiomers. chiralpedia.comregistech.com By comparing the retention times of the hydrolyzed components of this compound with those of authentic standards of known absolute configuration, the stereochemistry of the individual amino and hydroxy acids can be determined. nih.govcapes.gov.br Marfey analysis, which involves derivatization of amino acids with a chiral reagent followed by HPLC analysis, is a common method used in conjunction with chiral HPLC for amino acid stereochemistry determination. nih.govcapes.gov.br

Chemical Biology Approaches

Chemical biology approaches are essential for understanding how this compound exerts its biological effects at the molecular level.

Development of Molecular Probes for Target Identification

Identifying the specific protein or cellular targets that this compound interacts with is a key aspect of understanding its mechanism of action. Chemical probes, which are small molecules designed to selectively interact with a biological target, can be developed based on the structure of this compound. elifesciences.orgsigmaaldrich.comnih.gov These probes can be affinity-based or activity-based and often incorporate a tag (e.g., a biotin (B1667282) handle or a fluorescent label) for isolation or visualization of the bound target. sigmaaldrich.com By using such probes in cellular lysates or in live cells, researchers can capture and identify the proteins that bind to this compound, often followed by detection and identification using mass spectrometry-based proteomics. nih.govnih.gov

Computational Chemistry and Modeling

Computational chemistry plays a significant role in modern chemical and biological research, allowing for the simulation and study of molecular properties and interactions using mathematical models. scribd.comschrodinger.com This approach can provide valuable insights that complement experimental data. scribd.com

Conformational Dynamics Simulations

Conformational dynamics simulations, often performed using techniques like Molecular Dynamics (MD), are used to study the movement and flexibility of molecules over time. frontiersin.orgmpg.denih.govnih.gov These simulations compute the motion of individual atoms based on the forces between them, providing a trajectory of the system's evolution. mpg.de Analyzing these trajectories can reveal information about the different shapes (conformations) a molecule can adopt and how these shapes change. frontiersin.orgnih.gov This is crucial for understanding how a molecule like this compound might interact with biological targets, as its conformation can significantly influence its binding ability. While general principles of conformational dynamics simulations are well-established frontiersin.orgmpg.denih.govnih.gov, specific detailed findings regarding this compound's conformational dynamics were not prominently available in the search results. However, the application of such methods to complex peptides is a standard approach in computational chemistry. mpg.denih.govplos.org

Molecular Docking for Hypothetical Target Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a biological target, such as a protein or enzyme. nih.goveuropeanreview.orgfip.org This method helps researchers understand how a compound might interact with potential therapeutic targets at a molecular level. nih.govnih.gov By simulating the binding process, molecular docking can help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the strength of the binding (often expressed as binding energy). nih.govnih.govmdpi.com This can guide further experimental studies by suggesting potential targets for this compound's observed cytotoxicity. researchgate.netvliz.be While the search results mention the cytotoxicity of this compound researchgate.netvliz.be, specific detailed findings of molecular docking studies specifically performed on this compound against hypothetical targets were not detailed. However, molecular docking is a common method in drug discovery research to explore potential interactions of bioactive natural products. nih.goveuropeanreview.orgfip.orgnih.gov

Microorganism Cultivation and Screening Techniques for Natural Product Discovery

This compound was originally isolated from the cephalaspidean mollusk Philinopsis speciosa. researchgate.net Marine mollusks are known sources of bioactive metabolites, many of which are derived from their diet, including microorganisms like cyanobacteria, or are produced by symbiotic microorganisms. researchgate.net

Microorganism cultivation and screening are fundamental techniques in the discovery of natural products, particularly from marine environments. researchgate.netmdpi.comnih.gov Isolation involves separating individual microbial strains from a mixed environmental sample, such as soil, water, or host tissues (like those of marine mollusks). mdpi.comneliti.comseafdec.org.ph This is typically done by growing samples on solid culture media, where individual microbial cells can form distinct colonies. neliti.comseafdec.org.ph Various media can be used, including general media that support the growth of a wide range of microbes or selective media designed to favor the growth of specific types of microorganisms. seafdec.org.ph Techniques like streak plating or spread plating are commonly employed to obtain pure cultures from a mixed sample. neliti.comseafdec.org.ph

Screening techniques are then used to identify microbial strains that produce compounds with desired biological activities, such as cytotoxicity. researchgate.netnih.gov High-throughput screening methods allow for rapidly testing many microbial extracts or fractions for activity against target cells or enzymes. researchgate.net Advances in techniques like genomics, metabolomics, and bioinformatics, combined with high-throughput screening, have significantly accelerated the process of identifying and characterizing bioactive compounds from microorganisms. researchgate.net While this compound was isolated from a mollusk, the understanding of its potential microbial origin (e.g., from the mollusk's diet of cyanobacteria) highlights the importance of cultivating and screening microorganisms, especially those associated with marine invertebrates, in the search for novel natural products. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for Kulokekahilide 1 Research

Elucidation of Detailed Molecular Mechanisms of Action

Despite demonstrating cytotoxic effects, the detailed molecular mechanisms by which Kulokekahilide-1 exerts its activity are not yet fully understood. This compound showed cytotoxic activity against P388 cells with an IC50 value of 2.2 µM. encyclopedia.pubnih.gov Research on related compounds within the Kulokekahilide family, such as Kulokekahilide-2, suggests that their mechanisms of action may differ from conventional anticancer agents like aurilide, palauamide, and lagunamide A. encyclopedia.pubnih.gov This underscores the importance of dedicated studies to define the specific cellular pathways and molecular targets modulated by this compound. Further studies on the specific mechanism of action are considered highly significant for the development of related compounds as potential therapeutic agents. encyclopedia.pubnih.gov Investigations into mechanisms observed for structurally related marine depsipeptides, such as the induction of programmed cell death or apoptosis seen with lagunamides, or the activation of OPA1-mediated mitochondrial fusion by aurilide, could provide valuable starting points for understanding this compound's effects. researchgate.netmdpi.comdntb.gov.ua Biochemical studies suggesting mitochondrial-mediated apoptosis for lagunamides also point to a potential area of focus for this compound mechanism research. researchgate.net

Continuous Exploration of Novel Analogs and Derivatives

The exploration of novel analogs and derivatives of this compound represents a critical future research direction. Studies on Kulokekahilide-2 have shown that its potent anticancer potential led to total synthesis and subsequent structure-activity relationship (SAR) assessments and cytotoxicity tests of its derivatives. encyclopedia.pubnih.gov The exploration of new derivatives and structural modifications of Kulokekahilide-2 is considered highly significant for its development. encyclopedia.pubnih.gov The synthesis of a library of Kulokekahilide-2 analogues has already provided insights into structural requirements for activity. researchgate.net Extending these efforts to this compound and its scaffold could lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. Research into marine peptides, including the Kulokekahilides, and their synthetic analogues offers a promising avenue for developing sustainable and efficient treatment models. researchgate.net

Development of this compound as a Chemical Probe for Biological Processes

This compound holds potential for development as a chemical probe to investigate specific biological processes. Some natural compounds are recognized as invaluable tools for revealing new biology and probing therapeutic mechanisms of action. mdpi.com The chemical probe approach is relevant in the study of marine natural products. researchgate.net While research has focused on Kulokekahilide-2, studies involving the synthesis of an 11C-labeled partial structure for Positron Emission Tomography (PET) tracer studies demonstrate the feasibility of developing chemical probes within this compound family for in vivo investigations of kinetics and biodistribution. scirp.orgsemanticscholar.orgresearchgate.net Developing this compound into a labeled or modified probe could facilitate the identification of its direct binding partners, cellular localization, and dynamic interactions within biological systems, thereby contributing significantly to the understanding of its biological role.

Addressing Supply Challenges through Sustainable Sourcing or Advanced Synthesis

This compound was initially purified from the marine mollusk Philinopsis speciosa. encyclopedia.pubnih.gov Relying solely on natural sourcing from marine organisms can present challenges related to sustainability, scalability, and environmental impact. Therefore, future research must address the supply of this compound through either sustainable collection methods or the development of efficient and scalable synthetic routes. The total synthesis of Kulokekahilide-2 and its derivatives demonstrates that chemical synthesis is a viable approach for obtaining Kulokekahilides. encyclopedia.pubnih.gov Further research into marine peptides aims to contribute to the development of sustainable and efficient models, implicitly including addressing supply challenges. researchgate.net As the value of marine species as a source of novel chemicals increases, sustainable sourcing practices and advanced synthetic strategies become crucial for ensuring a consistent and environmentally responsible supply for research and potential development. researchgate.net

Potential for Agrochemical or Other Non-Clinical Applications (if indicated by broader research)

Based on the currently available research, there is no specific indication or published data suggesting potential for agrochemical or other non-clinical applications for this compound. The provided information primarily focuses on its cytotoxic activity and potential as a lead compound in biomedical research, particularly in the context of anticancer properties. Further broader research into the biological activities of this compound might uncover properties relevant to non-clinical fields, but this is not indicated by the current literature surveyed.

Q & A

Q. Which statistical methods are robust for analyzing high-throughput screening data of this compound derivatives?

  • Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Use principal component analysis (PCA) or hierarchical clustering to identify activity trends. Machine learning (e.g., random forests) prioritizes lead compounds based on multi-parametric datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kulokekahilide-1
Reactant of Route 2
Kulokekahilide-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.